N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.13755610 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Radiosensitization
A study by Threadgill et al. (1991) delved into the synthesis of nitrothiophene derivatives with varying substituents, exploring their potential as radiosensitizers and bioreductively activated cytotoxins. While not directly mentioning N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide, the research highlights the importance of structural analogs in enhancing radiosensitization, suggesting a potential area for further investigation with this compound derivatives Threadgill et al., 1991.
Antitumor and Antioxidant Activities
Bialy and Gouda (2011) explored the synthesis of new benzothiophenes, utilizing cyanoacetamide as a key intermediate. This study demonstrated significant antioxidant activities among the synthesized products, indicating the potential for this compound and its derivatives in developing novel antioxidant and antitumor agents Bialy & Gouda, 2011.
Cytotoxic Activity
Research by Deady et al. (2003) on carboxamide derivatives of benzo[b][1,6]naphthyridines, including the synthesis of compounds with a similar structure to this compound, showed potent cytotoxic activities against various cancer cell lines. This underscores the potential application of this compound in cancer research and therapy Deady et al., 2003.
Antidepressant and Anticonvulsant Activities
Abdel-Aziz et al. (2009) synthesized novel pyrazole derivatives, evaluating their antidepressant and anticonvulsant activities. This research showcases the therapeutic potential of structurally related compounds, suggesting areas where this compound derivatives could be explored for neurological disorders Abdel-Aziz et al., 2009.
Novel Synthesis Methods
Habibi and Marvi (2007) presented a method for synthesizing 1,4-dioxo-3,4-dihydrophthalazine-2(1H)-carboxamide and -carbothioamide derivatives using montmorillonite KSF clay under solvent-free conditions with microwave irradiation. This study highlights innovative synthetic methods that could be applied to the production of this compound derivatives, potentially enhancing their application in medicinal chemistry Habibi & Marvi, 2007.
Mechanism of Action
These compounds are known to scavenge reactive oxygen species by donating a hydrogen atom to the free radical, thereby neutralizing it.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H-phthalazine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-25-15-8-7-12(11-16(15)26-2)9-10-20-19(24)17-13-5-3-4-6-14(13)18(23)22-21-17/h3-8,11H,9-10H2,1-2H3,(H,20,24)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRVFQKDUOTAGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=NNC(=O)C3=CC=CC=C32)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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